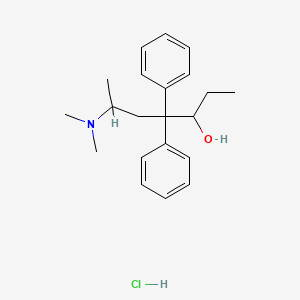
Dimepheptanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimepheptanol, also known as methadol or racemethadol, is a synthetic opioid analgesic related to methadone. It is used for its analgesic properties, providing pain relief, sedation, and euphoria. it also has side effects similar to other opioids, such as itching, nausea, and respiratory depression .
Preparation Methods
Dimepheptanol is synthesized through a series of chemical reactions involving the formation of its key intermediate, 6-(dimethylamino)-4,4-diphenylheptan-3-ol. The synthetic route typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzyl cyanide with 2-bromo-2-phenylpropane to form 2-phenyl-2-(phenylmethyl)propanenitrile.
Reduction: The nitrile group is then reduced to the corresponding amine using hydrogenation or other reducing agents.
Alkylation: The amine is alkylated with dimethyl sulfate to form the dimethylamino derivative.
Hydroxylation: Finally, the compound undergoes hydroxylation to form dimepheptanol.
Industrial production methods may vary slightly but generally follow similar steps with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimepheptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: Hydrolysis can break down dimepheptanol into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimepheptanol has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying opioid receptors and their interactions.
Biology: In biological research, dimepheptanol is used to study the effects of opioids on cellular processes and receptor binding.
Medicine: Although not widely used clinically, it serves as a model compound for developing new analgesics and studying opioid pharmacology.
Mechanism of Action
Dimepheptanol exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception and increased feelings of euphoria and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Dimepheptanol is similar to other synthetic opioids such as methadone, alphamethadol, and betamethadol. it is unique in its specific isomeric forms and pharmacological profile. The isomers of dimepheptanol include L-alpha-methadol, D-alpha-methadol, L-beta-methadol, and D-beta-methadol. Each isomer has distinct pharmacological properties, with L-alpha-methadol being the most widely studied and used .
Similar Compounds
- Methadone
- Alphamethadol
- Betamethadol
- Acetylmethadol
- Noracymethadol
Dimepheptanol’s uniqueness lies in its specific isomeric forms and their individual pharmacological effects, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
23164-36-5 |
|---|---|
Molecular Formula |
C21H30ClNO |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H |
InChI Key |
GMNBUMFCZAZBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



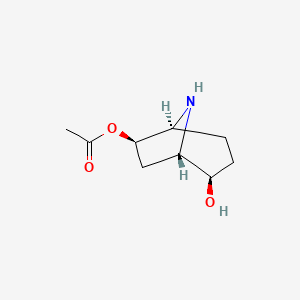
![Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine](/img/structure/B10784256.png)
![methyl (1R,10S,12R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10784268.png)
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-butan-2-yl-22-(1H-indol-3-ylmethyl)-9,9-dimethyl-12,15,18,21,24-pentaoxo-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784274.png)
![Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride](/img/structure/B10784284.png)
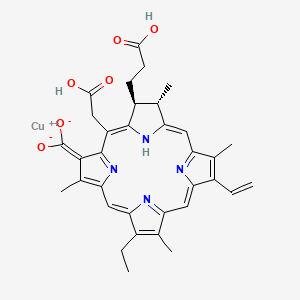
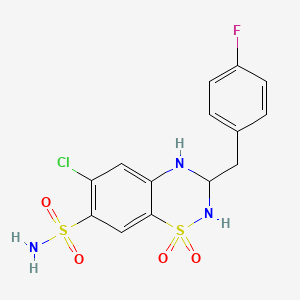

![[(1R,2S,3R,4S,6S,7S,8S,14S)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B10784312.png)
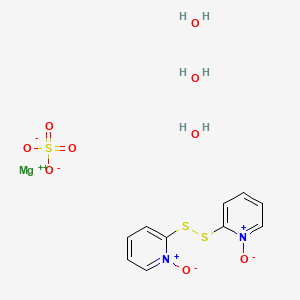
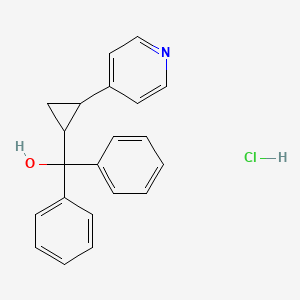

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]icosa-5,8,11-triyn-1-one](/img/structure/B10784337.png)
